

# Technical Characterization Guide: CAS 3749-11-9

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## Compound of Interest

Compound Name: *1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one*

CAS No.: 3749-11-9

Cat. No.: B3051975

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## 1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Part 1: Executive Summary & Core Identity

CAS 3749-11-9 represents **1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one**, a bicyclic heterocyclic ketone. Unlike simple aliphatic ketones, this compound serves as a "privileged scaffold" in drug discovery, particularly for G-Protein Coupled Receptor (GPCR) antagonists (e.g., Vasopressin V2 receptor antagonists like Tolvaptan) and kinase inhibitors (e.g., Paullones). Its rigid benzazepine core provides a defined spatial orientation for pharmacophores, making it an essential building block for library synthesis.

### Chemical Identity Table

Property	Specification
CAS Number	3749-11-9
IUPAC Name	1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Synonyms	1-Methyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one; N-Methyl-5-oxo-2,3,4,5-tetrahydro-1-benzazepine
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO
Molecular Weight	175.23 g/mol
Physical State	Pale yellow to off-white solid / Low-melting solid
Solubility	Soluble in DCM, Chloroform, DMSO, Methanol; Sparingly soluble in water
pKa (Calculated)	~ -1.5 (Conjugate acid of ketone), ~13 (alpha-proton)

## Part 2: Structural Characterization (The Fingerprint)

Accurate identification of CAS 3749-11-9 relies on distinguishing the unique electronic environment of the seven-membered lactam-like ketone and the N-methyl group.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H-NMR spectrum is characterized by the distinct N-methyl singlet and the coupling patterns of the methylene protons in the azepine ring.

- Aromatic Region (6.8 – 7.8 ppm): Four protons corresponding to the benzene ring. The proton peri to the carbonyl (C6-H) typically appears most downfield (~7.7 ppm, dd) due to the anisotropic deshielding of the carbonyl group.
- N-Methyl Group (3.0 – 3.4 ppm): A sharp singlet integrating to 3H.<sup>[1]</sup> The chemical shift is diagnostic; N-methylation typically shifts this signal downfield relative to a C-methyl but upfield from an amide N-methyl due to the amine character (unless oxidized to a lactam, but here the N is an amine type in the 5-one isomer). Correction: In the 5-one isomer, the N is at

position 1 and the ketone at 5. The N is an aniline-type nitrogen, making the Methyl signal appear around 3.0-3.1 ppm.

- Methylene Protons (C2, C3, C4):
  - C2-H2: Triplet/Multiplet ~3.2 ppm (adjacent to Nitrogen).[2]
  - C4-H2: Triplet/Multiplet ~2.6 ppm (adjacent to Carbonyl).
  - C3-H2: Multiplet ~2.1 ppm (central methylene).

## 2. Infrared (IR) Spectroscopy[3]

- C=O Stretch: Strong band at 1675–1685  $\text{cm}^{-1}$ . This is lower than a typical cyclohexanone (1715  $\text{cm}^{-1}$ ) due to conjugation with the aromatic ring (aryl ketone).
- C-N Stretch: Bands in the 1200–1350  $\text{cm}^{-1}$  region.
- Absence of N-H: No broad band at 3300–3500  $\text{cm}^{-1}$ , confirming N-methylation.

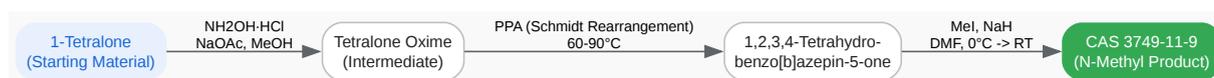
## 3. Mass Spectrometry (MS)[1][2][3]

- Ionization: ESI (+) or EI.
- Molecular Ion:  $[\text{M}+\text{H}]^+ = 176.24 \text{ m/z}$ .
- Fragmentation: Loss of the methyl group (M-15) or ring contraction fragments are common in EI.

## Part 3: Synthesis & Experimental Protocols

The synthesis of the benzazepinone core typically involves the ring expansion of tetralones, a classic application of the Schmidt reaction, followed by N-alkylation.

### Workflow Diagram (Synthesis)



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Caption: Step-wise synthesis of CAS 3749-11-9 via Schmidt rearrangement and N-alkylation.

## Detailed Protocol: N-Methylation of 1,2,3,4-Tetrahydro-5H-1-benzazepin-5-one

Objective: To install the methyl group on the secondary amine of the benzazepine core.

Reagents:

- 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one (1.0 eq)[2]
- Iodomethane (MeI) (1.2 eq)
- Sodium Hydride (NaH, 60% dispersion) (1.5 eq)
- Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

- Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the starting benzazepinone (e.g., 1.61 g, 10 mmol) in anhydrous DMF (15 mL).
- Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (0.6 g, 15 mmol) portion-wise. Evolution of H<sub>2</sub> gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns yellow/orange (formation of the amide/aniline anion).
- Alkylation: Add Iodomethane (0.75 mL, 12 mmol) dropwise via syringe.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 7:3). The product will have a higher R<sub>f</sub> than the starting material due to the loss of the H-bond donor.
- Quenching: Cool back to 0°C and quench carefully with saturated NH<sub>4</sub>Cl solution.
- Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.

- Purification: Dry over  $\text{Na}_2\text{SO}_4$ , concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield CAS 3749-11-9 as a pale solid/oil.

## Part 4: Biological Mechanism & Applications

CAS 3749-11-9 is not a drug itself but a pharmacophore scaffold. Its rigid bicyclic structure mimics the twist of peptide bonds, making it ideal for targeting receptors that recognize turn motifs.

### 1. Vasopressin Receptor Antagonism

The benzazepine core is the structural foundation of "Vaptans" (e.g., Tolvaptan, Mozavaptan).

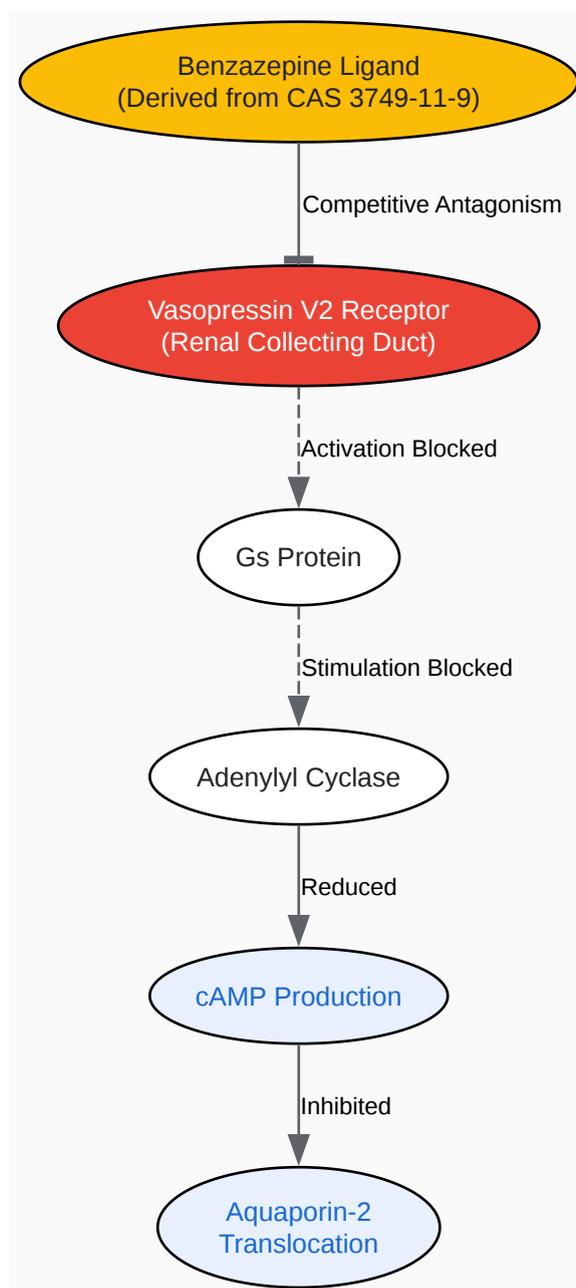
- Mechanism: The 1-position nitrogen and 5-position ketone (or reduced alcohol) provide vectors for substituents that fit into the hydrophobic pocket of the V2 receptor.
- Role of CAS 3749-11-9: It serves as the "Head" group where the N-methyl mimics the hydrophobic interaction, or serves as a precursor where the carbonyl is modified to attach the "Tail" (e.g., benzamide moiety).

### 2. Kinase Inhibition (Paullone Analogues)

Fused benzazepines are structural analogues of Paullones (Cyclin-dependent kinase inhibitors).

- Logic: The planar aromatic region intercalates or stacks within the ATP binding site, while the ketone can accept hydrogen bonds from the kinase hinge region.

## Signaling Pathway Context



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Caption: Mechanism of action for benzazepine-derived V2 antagonists. CAS 3749-11-9 derivatives block the V2 receptor, preventing cAMP generation and Aquaporin-2 translocation.

## Part 5: Safety & Handling

- Hazards: Irritant to eyes, respiratory system, and skin.

- Storage: Store under inert atmosphere (Argon) at 2-8°C. The ketone position is susceptible to oxidation or aldol condensation if exposed to moisture/base over long periods.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

## References

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